

Spectroscopic Characterization of 3-Bromo-2-methyl-1,8-naphthyridine: A Technical Guide

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Compound of Interest

Compound Name:	3-Bromo-2-methyl-1,8-naphthyridine
CAS No.:	610276-40-9
Cat. No.:	B383465

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This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, **3-Bromo-2-methyl-1,8-naphthyridine**. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, grounded in the analysis of the parent 1,8-naphthyridine scaffold and the known effects of methyl and bromine substituents.

Introduction to 3-Bromo-2-methyl-1,8-naphthyridine

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1] The introduction of a bromine atom at the 3-position and a methyl group at the 2-position of the 1,8-naphthyridine ring system is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. Spectroscopic analysis is the

cornerstone of characterizing such new chemical entities, providing unambiguous evidence of structure and purity.

Below is the chemical structure of **3-Bromo-2-methyl-1,8-naphthyridine**, a key reference for the interpretation of the subsequent spectroscopic data.

Caption: Molecular Structure of **3-Bromo-2-methyl-1,8-naphthyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra for **3-Bromo-2-methyl-1,8-naphthyridine** are discussed below. These predictions are based on the known spectral data for the parent 1,8-naphthyridine[2][3] and the established substituent effects of methyl and bromo groups on aromatic systems.[4]

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-Bromo-2-methyl-1,8-naphthyridine** is expected to exhibit five distinct signals in the aromatic region and one signal in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, as well as the electron-donating nature of the methyl group.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Rationale
H-4	~ 8.2	s	-	Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen (N1) and the bromine at C3.
H-5	~ 7.6	dd	J = 8.0, 4.5	Doublet of doublets, coupled to H-6 and H-7.
H-6	~ 7.2	dd	J = 8.0, 8.0	"Triplet-like" doublet of doublets, coupled to H-5 and H-7.
H-7	~ 8.8	dd	J = 4.5, 2.0	Deshielded due to its position alpha to a nitrogen atom (N8). Coupled to H-5 and H-6.
2-CH ₃	~ 2.8	s	-	Singlet in the aliphatic region, deshielded by the adjacent nitrogen and the aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-2-methyl-1,8-naphthyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a standard pulse sequence for ^1H NMR.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with Fourier transformation and phase correction.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the lack of symmetry, eight signals are expected for the aromatic carbons and one for the methyl carbon.

Predicted ^{13}C NMR Data (in CDCl_3 , 101 MHz)

Carbon	Predicted Chemical Shift (ppm)	Rationale
C-2	~ 160	Deshielded due to the attached nitrogen and the methyl group.
C-3	~ 120	Shielded by the bromine atom (heavy atom effect).
C-4	~ 138	Deshielded by the adjacent nitrogen atom.
C-4a	~ 145	Quaternary carbon at the ring junction.
C-5	~ 122	Aromatic CH.
C-6	~ 128	Aromatic CH.
C-7	~ 152	Deshielded due to its position alpha to a nitrogen atom.
C-8a	~ 155	Quaternary carbon at the ring junction, adjacent to a nitrogen.
2-CH ₃	~ 25	Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrumentation: A 101 MHz (or corresponding field strength) NMR spectrometer.
- Acquisition Parameters:
 - Employ a proton-decoupled pulse sequence.

- Set the spectral width to cover the range of 0-180 ppm.
- A longer acquisition time and a higher number of scans will be necessary compared to ^1H NMR to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

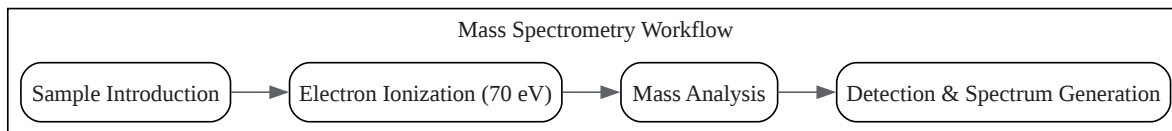
Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of **3-Bromo-2-methyl-1,8-naphthyridine** is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M^+ and $\text{M}+2$) of nearly equal intensity.

Ion	m/z (predicted)	Rationale
$[\text{M}]^+$	222/224	Molecular ion ($\text{C}_9\text{H}_7\text{N}_2\text{Br}$). The two peaks correspond to the ^{79}Br and ^{81}Br isotopes.
$[\text{M}-\text{CH}_3]^+$	207/209	Loss of the methyl group.
$[\text{M}-\text{Br}]^+$	143	Loss of the bromine atom.
$[\text{M}-\text{HCN}]^+$	195/197	Loss of hydrogen cyanide from the naphthyridine ring.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Utilize electron ionization (EI) at 70 eV.
- **Analysis:** Scan a mass range of m/z 50-300 to detect the molecular ion and major fragments.



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Sources

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